Imidazo[1,2-b]pyridazine-6-carboxamide
Overview
Description
Imidazo[1,2-b]pyridazine is a type of heterocyclic compound . It is a fused bicyclic system that consists of an imidazole ring fused with a pyridazine ring . The carboxamide group at the 6-position indicates the presence of a carbonyl (C=O) and an amine (NH2) on the same carbon .
Synthesis Analysis
Imidazo[1,2-a]pyridines, which are structurally similar to Imidazo[1,2-b]pyridazines, have been synthesized using various methods . These methods have been developed to improve the reactivity and biological activity of these compounds . Another study reported the synthesis of a related compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate . The compound was synthesized and its structure was confirmed using spectroscopic techniques and X-ray diffraction .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-b]pyridazine compounds has been studied using various techniques . For instance, the structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was confirmed using X-ray diffraction . The optimized molecular crystal structures were determined based on density functional theory (DFT) calculations .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, which are structurally similar to Imidazo[1,2-b]pyridazines, have been functionalized through various radical reactions . These reactions have been used to construct imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of Imidazo[1,2-b]pyridazine compounds have been analyzed in various studies . For instance, the study of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate involved the use of spectroscopic techniques, X-ray diffraction, and DFT calculations .Scientific Research Applications
Antiviral Applications
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of picornaviruses, specifically targeting rhinoviruses and enteroviruses. A study by Hamdouchi et al. (2003) developed a novel structural class of picornavirus inhibitors with an imidazo[1,2-b]pyridazine nucleus, showing significant activity against human rhinovirus 14 (HRV-14) and other rhino- and enteroviruses without apparent cellular toxicity (Hamdouchi et al., 2003).
Scaffold in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold is important in medicinal chemistry, offering a range of bioactive molecules. A comprehensive review by Garrido et al. (2021) discussed its structure-activity relationships (SAR) and potential therapeutic applications, highlighting the resurgence of interest in this class of compounds (Garrido et al., 2021).
Amyloid Plaque Binding
Research by Zeng et al. (2010) synthesized a series of imidazo[1,2-b]pyridazine derivatives evaluated for binding to amyloid plaques in vitro, showing potential for development as radiotracers for imaging Aβ plaques in Alzheimer's disease (Zeng et al., 2010).
Antimycobacterial Properties
A study by Ramachandran et al. (2013) developed imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead, showing selective inhibition of Mycobacterium tuberculosis (Ramachandran et al., 2013).
Antifilarial Evaluation
Mourad et al. (1992, 1993) explored imidazo[1,2-b]pyridazines for antifilarial activity, although their studies indicated these compounds did not exhibit significant activity against filarial infections (Mourad et al., 1992), (Mourad et al., 1993).
Acetylcholinesterase Inhibition
Research by Sharma et al. (2021) indicated that substituted imidazo[1,2-b]pyridazine compounds exhibit potent acetylcholinesterase inhibitory activity and anti-proliferative effects on human neuroblastoma cell lines (Sharma et al., 2021).
Kinase Inhibition
Studies have demonstrated the potential of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors, targeting Tyk2 JH2 and IKKbeta. Liu et al. (2019) identified derivatives as potent and selective Tyk2 JH2 inhibitors, effective in various pharmacodynamic models (Liu et al., 2019). Similarly, Shimizu et al. (2010) developed imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors, showing significant inhibitory activity and high kinase selectivity (Shimizu et al., 2010).
Anti-Cancer Applications
Miyamoto et al. (2012) synthesized imidazo[1,2-b]pyridazine derivatives as VEGFR2 kinase inhibitors, exhibiting strong affinity and efficacy in inhibiting tumor angiogenesis (Miyamoto et al., 2012).
Mechanism of Action
While the specific mechanism of action for Imidazo[1,2-b]pyridazine-6-carboxamide is not mentioned in the search results, related compounds have shown various biological activities. For instance, Imidazo[1,2-a]pyridines have been used as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Safety and Hazards
While specific safety and hazard information for Imidazo[1,2-b]pyridazine-6-carboxamide is not available, related compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
Imidazo[1,2-b]pyridazine compounds have potential applications in the treatment of various diseases. For instance, they have been used as IL-17A inhibitors for treating psoriasis, rheumatoid arthritis, and multiple sclerosis . The development of new synthetic methods and the exploration of their biological activity suggest promising future directions for these compounds .
properties
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-1-2-6-9-3-4-11(6)10-5/h1-4H,(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJFVAXIKGCIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445293 | |
Record name | Imidazo[1,2-b]pyridazine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-b]pyridazine-6-carboxamide | |
CAS RN |
159045-50-8 | |
Record name | Imidazo[1,2-b]pyridazine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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